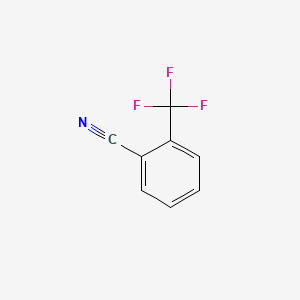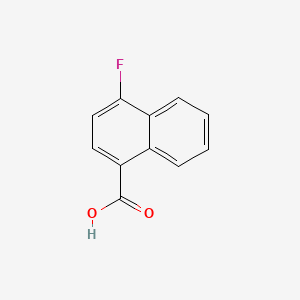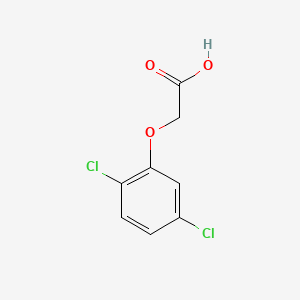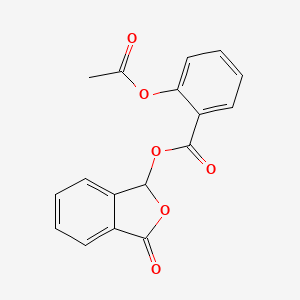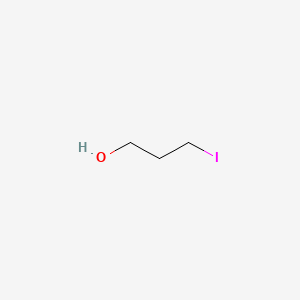
2-(三氟甲基)苄基溴
概述
描述
1-(Bromomethyl)-2-(trifluoromethyl)benzene is a chemical compound that serves as a versatile starting material for various organometallic syntheses. It is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique reactivity and physical properties to the molecule .
Synthesis Analysis
The synthesis of related brominated compounds often involves the use of N-Bromosuccinimide (NBS) for the bromination of various aromatic precursors. For instance, the synthesis of a novel dibromo compound was achieved by bromination with NBS of Aryl-Himachalene, which was characterized by various spectroscopic methods . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with structural similarities, was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was determined, revealing strong interionic hydrogen bonds in the crystal lattice . Additionally, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives have been reported, providing insights into the molecular conformations and intermolecular interactions present in these compounds .
Chemical Reactions Analysis
Brominated benzene derivatives are reactive intermediates that can undergo various chemical transformations. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene generates a phenyllithium intermediate that can be trapped or further reacted to produce different compounds . The reactivity of these intermediates allows for the construction of complex molecules, such as naphthalenes and epoxy derivatives, through subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents on the benzene ring. Polymorphism, a phenomenon where a compound exists in more than one crystalline form, has been observed in compounds like 1,4-dibromo-2,5-bis(bromomethyl)benzene. The different polymorphs exhibit distinct thermodynamic relationships and transformation behaviors, which are important for understanding the material's stability and reactivity . The fluorescence properties of these compounds are also noteworthy, as demonstrated by 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics, making it a potential candidate for optoelectronic applications .
科学研究应用
有机合成
2-(三氟甲基)苄基溴: 是一种在有机合成中非常有价值的试剂。它是将2-(三氟甲基)苄基部分引入其他化合物的前体。该部分特别有趣,因为它具有亲脂性和电负性,可以显著改变分子的生物活性。 例如,它可用于合成具有改善药代动力学特性的新型药物 .
药物化学
在药物化学中,2-(三氟甲基)苄基溴用于创建治疗剂的三氟甲基化类似物。三氟甲基可以提高药物的代谢稳定性,使其更耐生物降解。 这可以导致开发具有更长半衰期和潜在更高疗效的药物 .
材料科学
该化合物在材料科学中也有应用,特别是在聚合物开发中。 通过将2-(三氟甲基)苄基部分引入聚合物,研究人员可以赋予材料如提高的热稳定性和耐化学性等特性,这些特性对于高性能材料至关重要 .
农业化学
在农业化学领域,2-(三氟甲基)苄基溴可用于合成用作生长调节剂或杀虫剂的化合物。 添加三氟甲基可以导致具有针对害虫和疾病的新作用方式的化合物 .
氟化试剂
该化合物还用作氟化试剂。 它将三氟甲基转移到其他底物的能力在合成氟化化合物方面很有价值,这些化合物因其独特的物理和化学性质而备受关注 .
催化剂开发
研究人员使用2-(三氟甲基)苄基溴来开发催化剂。 该化合物可以作为合成配体或有机金属配合物的组成部分,这些配合物催化各种化学反应,包括工业过程中重要的反应 .
分析化学
在分析化学中,2-(三氟甲基)苄基溴的衍生物可用作色谱法和质谱法中的标准品或试剂。 这些衍生物通过提供参考点,有助于对复杂混合物进行定量和识别 .
环境科学
最后,2-(三氟甲基)苄基溴正在研究其对环境的影响。 了解它在环境中的行为和分解对于评估其使用相关的生态风险以及开发更安全的替代品至关重要 .
作用机制
Target of Action
It is known that benzyl bromides are generally involved in nucleophilic substitution reactions .
Mode of Action
The compound 2-(Trifluoromethyl)benzyl bromide, being a benzyl bromide, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the benzyl bromide. This leads to the displacement of the bromine atom and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
Benzyl bromides, in general, are known to be involved in various organic synthesis reactions, which can lead to the formation of a wide range of organic compounds .
Result of Action
The compound, being a benzyl bromide, is likely to be involved in the formation of various organic compounds through nucleophilic substitution reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzyl bromide. For instance, the compound is known to be corrosive and causes skin and eye burns . Therefore, it is crucial to handle this compound with care to prevent any harm.
属性
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVVVEUSVBLDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192643 | |
| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395-44-8 | |
| Record name | 2-Trifluoromethylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






